molecular formula C10H9ClN2O2 B2634404 2-(1H-imidazol-2-yl)benzoic acid hydrochloride CAS No. 4278-13-1

2-(1H-imidazol-2-yl)benzoic acid hydrochloride

Cat. No.: B2634404
CAS No.: 4278-13-1
M. Wt: 224.64
InChI Key: VHBHOFCCXQFQCL-UHFFFAOYSA-N
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Description

2-(1H-imidazol-2-yl)benzoic acid hydrochloride is an organic compound with the molecular formula C10H9ClN2O2. It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with an imidazole ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-2-yl)benzoic acid hydrochloride typically involves the cyclization of amido-nitriles. One common method is the reaction of benzoic acid derivatives with imidazole under specific conditions. For instance, the reaction can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include the use of advanced catalysts and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-2-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the benzoic acid moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid or imidazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(1H-imidazol-2-yl)benzoic acid hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and protein interactions.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in designing molecules with antimicrobial and anti-inflammatory properties.

    Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function. This coordination can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-imidazol-1-yl)benzoic acid
  • 4-(1H-imidazol-2-yl)benzoic acid
  • 2-(1H-benzo[d]imidazol-2-yl)aniline

Uniqueness

2-(1H-imidazol-2-yl)benzoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications .

Properties

IUPAC Name

2-(1H-imidazol-2-yl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.ClH/c13-10(14)8-4-2-1-3-7(8)9-11-5-6-12-9;/h1-6H,(H,11,12)(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBHOFCCXQFQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4278-13-1
Record name 2-(1H-imidazol-2-yl)benzoic acid hydrochloride
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